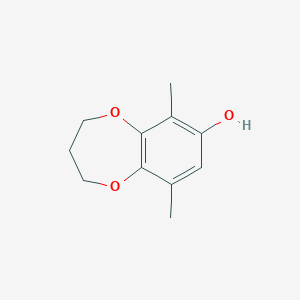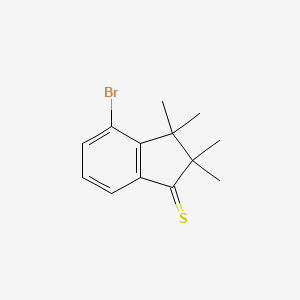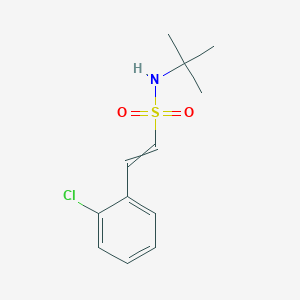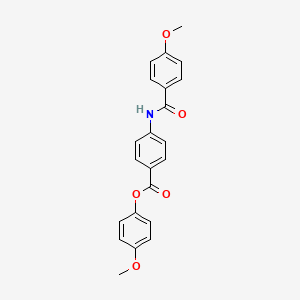
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a heterocyclic organic compound with a unique structure that includes a benzodioxepin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol has several scientific research applications:
Mécanisme D'action
The mechanism by which 6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity is likely due to its ability to donate electrons and neutralize free radicals . In antimicrobial applications, it may interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is unique due to its specific substitution pattern and the presence of the benzodioxepin ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Propriétés
Numéro CAS |
88631-92-9 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
6,9-dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol |
InChI |
InChI=1S/C11H14O3/c1-7-6-9(12)8(2)11-10(7)13-4-3-5-14-11/h6,12H,3-5H2,1-2H3 |
Clé InChI |
BXUXORALEIRURR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1OCCCO2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14402995.png)


![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)


![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)

![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)

